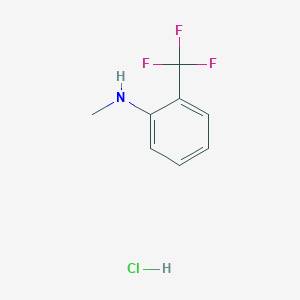

2-(Methylamino)benzotrifluoride hydrochloride

Description

BenchChem offers high-quality 2-(Methylamino)benzotrifluoride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)benzotrifluoride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-2-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5,12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNJHFVPYVBBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375399 | |

| Record name | 2-(Methylamino)benzotrifluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-58-2 | |

| Record name | Benzenamine, N-methyl-2-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)benzotrifluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)benzotrifluoride Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(Methylamino)benzotrifluoride hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. The document details its chemical and physical properties, outlines common synthetic routes, and explores its applications in modern drug discovery. Safety protocols, handling procedures, and analytical methodologies are also discussed to provide a complete resource for researchers, scientists, and professionals in drug development. The strategic incorporation of the trifluoromethyl group, a cornerstone of modern medicinal chemistry, makes this compound a subject of significant interest.

Introduction and Core Compound Identification

2-(Methylamino)benzotrifluoride hydrochloride is a fluorinated aromatic amine derivative. The presence of the trifluoromethyl (-CF3) group on the benzene ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa, making it a valuable building block in the synthesis of bioactive molecules.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions and biological assays.

This guide serves as a technical resource, consolidating critical information for laboratory and development applications.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental to its effective application. The hydrochloride salt exhibits distinct characteristics compared to its free base form.

Table 1: Core Properties of 2-(Methylamino)benzotrifluoride and its Hydrochloride Salt

| Property | 2-(Methylamino)benzotrifluoride (Free Base) | 2-(Methylamino)benzotrifluoride Hydrochloride |

| CAS Number | 14925-10-1[3][4] | 845866-58-2[5][6] |

| Molecular Formula | C8H8F3N[4] | C8H9ClF3N[5] |

| Molecular Weight | 175.15 g/mol [4] | 211.61 g/mol [5] |

| Appearance | Colorless to light yellow liquid[3] | Solid |

| Melting Point | Not available | 140-142°C[5] |

| Boiling Point | 177°C (lit.)[3] | Not available |

| Density | 1.2290 g/mL at 25°C (lit.)[3] | Not available |

| Refractive Index | n20/D 1.4880 (lit.)[3] | Not available |

| IUPAC Name | N-methyl-2-(trifluoromethyl)aniline | N-methyl-2-(trifluoromethyl)aniline hydrochloride |

| Synonyms | 2-Trifluoromethyl-N-methylaniline[3] | N-methyl-2-(trifluoromethyl)aniline hydrochloride |

Synthesis and Mechanistic Considerations

The synthesis of benzotrifluoride derivatives is a well-established area of industrial chemistry, often starting from toluene.[7] The general strategy involves the introduction of the trifluoromethyl group, followed by further functionalization of the aromatic ring.

A common industrial route to benzotrifluoride involves the free radical perchlorination of the methyl group of toluene, followed by a fluorine/chlorine exchange with hydrogen fluoride.[7][8][9] Subsequent nitration and reduction steps can introduce an amino group, which can then be methylated.

A plausible synthetic route to 2-(Methylamino)benzotrifluoride is outlined below. This multi-step process leverages common organic transformations.

Caption: Generalized synthetic pathway for related benzotrifluoride derivatives.

-

Step 1: Nitration: Benzotrifluoride can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring.[10]

-

Step 2: Methylation: The subsequent methylation of the nitrated intermediate can be achieved through various methods.[10]

-

Step 3: Reduction: The nitro group is then reduced to an amino group, commonly through catalytic hydrogenation.[10]

-

Step 4: N-Methylation: The primary amine can then be selectively methylated to yield the desired secondary amine.

The final step involves treating the free base with hydrochloric acid to form the stable hydrochloride salt.

Applications in Drug Discovery and Development

The trifluoromethyl group is a bioisostere of several functional groups and can significantly enhance a drug candidate's metabolic stability and binding affinity.[1][2] Consequently, trifluoromethylated building blocks like 2-(Methylamino)benzotrifluoride hydrochloride are valuable in medicinal chemistry.

This compound serves as a crucial starting material for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.[11] The secondary amine provides a reactive handle for further molecular elaboration, while the trifluoromethyl group imparts desirable pharmacokinetic properties.

In the context of FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target.[12] 2-(Methylamino)benzotrifluoride hydrochloride, or its free base, possesses the characteristics of a useful fragment for screening libraries due to its low molecular weight and the presence of the influential trifluoromethyl group.

Caption: A simplified workflow for Fragment-Based Drug Discovery (FBDD).

The process of "growing" a fragment hit into a lead compound often involves synthetic modifications, where intermediates like 2-(Methylamino)benzotrifluoride hydrochloride can be incorporated to explore the chemical space around the initial hit.[12][13]

Safety, Handling, and Experimental Protocols

Proper handling and safety precautions are paramount when working with any chemical intermediate. The following information is derived from available Safety Data Sheets (SDS) for structurally related compounds.

While a specific SDS for the hydrochloride salt was not detailed in the provided search results, the free base, 2-(Methylamino)benzotrifluoride, is classified as a combustible liquid that is harmful if swallowed or in contact with skin.[14] It is also known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[14]

Recommended PPE:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Lab coat and appropriate footwear.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Recommended storage temperature is 2-8°C.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash thoroughly after handling.[15]

This protocol provides a general procedure for the acylation of the secondary amine, a common transformation in drug discovery.

Materials:

-

2-(Methylamino)benzotrifluoride hydrochloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Acyl chloride or carboxylic acid with a coupling agent (e.g., EDC/HOBt)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of 2-(Methylamino)benzotrifluoride hydrochloride in anhydrous DCM, add a slight excess of triethylamine to neutralize the hydrochloride and liberate the free amine.

-

Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of the desired acyl chloride or the pre-activated carboxylic acid in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion

2-(Methylamino)benzotrifluoride hydrochloride is a valuable and versatile building block in modern chemical synthesis. Its unique combination of a reactive secondary amine and a property-modulating trifluoromethyl group makes it a sought-after intermediate in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

-

2-(Methylamino)benzotrifluoride hydrochloride | 845866-58-2. (n.d.). Sigma-Aldrich. Retrieved January 22, 2026, from [Link]

-

2-(Methylamino)benzotrifluoride hydrochloride - CAS:845866-58-2. (n.d.). Ark Pharm, Inc. Retrieved January 22, 2026, from [Link]

- Safety Data Sheet: 2-(Methylamino)benzotrifluoride. (2023, February 23). According to Federal Register / Vol. 77, No.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- Safety Data Sheet: Benzotrifluoride. (2023, November 23). Deepak Chem Tech Ltd.

- Safety Data Sheet. (2022, January 23). Merck Millipore.

- Process of preparing 2-methyl-3-aminobenzotrifluoride. (1995). U.S.

- Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.

- Novel synthesis of 3-amino-2-methylbenzotrifluoride. (1988).

- Development of novel benzotriazines for drug discovery. (2009). Expert Opinion on Drug Discovery, 4(1), 33-49.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.

- Process for preparing benzotrifluoride and its derivatives. (1979).

- Process for preparing benzotrifluoride and its derivatives. (1980). U.S.

- Drug Discovery Based on Fluorine-Containing Glycomimetics. (n.d.). MDPI.

- Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021). Journal of Medicinal Chemistry, 64(24), 17757-17777.

- Extracting medicinal chemistry intuition via preference machine learning. (n.d.).

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-(METHYLAMINO)BENZOTRIFLUORIDE | 14925-10-1 [chemicalbook.com]

- 4. CAS 14925-10-1 | 3831-3-X1 | MDL MFCD00052196 | 2-(Methylamino)benzotrifluoride | SynQuest Laboratories [synquestlabs.com]

- 5. 2-(METHYLAMINO)BENZOTRIFLUORIDE HYDROCHLORIDE CAS#: 845866-58-2 [m.chemicalbook.com]

- 6. 2-(Methylamino)benzotrifluoride hydrochloride - CAS:845866-58-2 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 7. researchgate.net [researchgate.net]

- 8. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]

- 9. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 10. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 11. Development of novel benzotriazines for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extracting medicinal chemistry intuition via preference machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 15. merckmillipore.com [merckmillipore.com]

2-(Methylamino)benzotrifluoride hydrochloride chemical structure and molecular weight

An In-depth Technical Guide to 2-(Methylamino)benzotrifluoride Hydrochloride

This guide provides a detailed technical overview of 2-(Methylamino)benzotrifluoride hydrochloride, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. We will delve into its core chemical identity, physicochemical properties, and the scientific rationale behind its use, providing researchers and drug development professionals with the foundational knowledge required for its application.

Chemical Identity and Molecular Structure

2-(Methylamino)benzotrifluoride hydrochloride is the salt form of N-methyl-2-(trifluoromethyl)aniline. The formation of the hydrochloride salt is a critical step for improving the compound's handling characteristics, particularly its aqueous solubility and stability, which are often limiting factors for organic amines in experimental and developmental settings.

The core structure consists of a benzene ring substituted with a trifluoromethyl (-CF3) group and a methylamino (-NHCH3) group at the ortho (1,2) positions. The trifluoromethyl group is a potent electron-withdrawing group and a common bioisostere in medicinal chemistry, valued for its ability to enhance metabolic stability and modulate the lipophilicity of a parent molecule. The secondary amine provides a reactive site for further synthetic transformations and a key hydrogen bond donor/acceptor for molecular interactions.

Chemical Structure

The molecular structure is depicted below. The protonation of the nitrogen atom in the methylamino group by hydrochloric acid results in the formation of the ammonium chloride salt.

Caption: Chemical Structure of 2-(Methylamino)benzotrifluoride Hydrochloride.

Core Identifiers

A summary of the key identification parameters for this compound is provided below. It is essential to distinguish between the hydrochloride salt and its free base, 2-(Methylamino)benzotrifluoride, as they possess different molecular weights and physical properties.

| Identifier | Value | Source |

| Chemical Name | 2-(Methylamino)benzotrifluoride hydrochloride | Internal |

| Synonym | N-Methyl-2-(trifluoromethyl)aniline hydrochloride | Internal |

| CAS Number | 845866-58-2 | [1][2] |

| Molecular Formula | C8H9ClF3N | [1] |

| Molecular Weight | 211.61 g/mol | [1] |

Physicochemical Properties

The properties of the hydrochloride salt are distinct from its parent amine. The conversion to a salt dramatically influences physical characteristics such as melting point and solubility.

| Property | Value | Notes | Source |

| Melting Point | 140-142°C | The salt form typically has a higher melting point than the free base due to its ionic character. | [1] |

| Appearance | Not specified, but typically a crystalline solid. | Based on typical properties of amine salts. | Internal |

| Solubility | Higher aqueous solubility compared to the free base. | The ionic nature enhances solubility in polar solvents like water. | Internal |

For comparison, the free base, 2-(Methylamino)benzotrifluoride (CAS: 14925-10-1), has a molecular formula of C8H8F3N and a molecular weight of 175.15 g/mol .[3] This highlights that the molecular weight of the hydrochloride derivative (211.61 g/mol ) directly corresponds to the addition of a molecule of hydrogen chloride (HCl, MW ≈ 36.46 g/mol ).

Experimental Context and Rationale

Synthesis and Salt Formation Workflow

The preparation of 2-(Methylamino)benzotrifluoride hydrochloride is a straightforward acid-base reaction. This process is fundamental in pharmaceutical chemistry for converting a basic amine into a more stable and soluble salt form, which is often preferred for purification, storage, and formulation.

Caption: Standard laboratory workflow for the synthesis of the hydrochloride salt.

The choice of solvent is critical; it must dissolve the free base but promote the precipitation of the resulting salt, thereby facilitating easy isolation via filtration.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a building block or intermediate. Its bifunctional nature—a nucleophilic amine and an aromatically-bound trifluoromethyl group—makes it a versatile scaffold.

-

Amine as a Synthetic Handle: The methylamino group can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.

-

Trifluoromethyl Group as a Modulator: The -CF3 group is strategically employed to fine-tune the pharmacokinetic properties of a lead compound. Its high electronegativity can alter the pKa of the nearby amine, while its lipophilicity can enhance membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, which often blocks metabolic attack at that position, increasing the compound's in vivo half-life.

Conclusion

2-(Methylamino)benzotrifluoride hydrochloride is a chemical entity whose value lies in its structural features, which are highly desirable in modern synthetic chemistry, particularly for the construction of bioactive molecules. Its hydrochloride salt form provides practical advantages in terms of stability and solubility, making it a more reliable and manageable reagent for research and development. A thorough understanding of its fundamental properties, as outlined in this guide, is the first step toward its effective and safe utilization in the laboratory.

References

- 2-(METHYLAMINO)BENZOTRIFLUORIDE HYDROCHLORIDE CAS#: 845866-58-2. ChemicalBook.

- 2-(METHYLAMINO)BENZOTRIFLUORIDE | 14925-10-1. ChemicalBook.

- 2-(Methylamino)benzotrifluoride hydrochloride - CAS:845866-58-2. Ark Pharm, Inc.

Sources

Spectroscopic Data of N-methyl-2-(trifluoromethyl)aniline hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of N-methyl-2-(trifluoromethyl)aniline Hydrochloride

N-methyl-2-(trifluoromethyl)aniline and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties, including increased metabolic stability and lipophilicity, which are highly desirable in drug design. The hydrochloride salt form is often preferred to enhance solubility and stability. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation.

This guide delves into the expected spectroscopic characteristics of N-methyl-2-(trifluoromethyl)aniline hydrochloride, providing a robust framework for its analysis. The interpretations are grounded in the fundamental principles of spectroscopy and comparative data from analogous structures.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of direct experimental data for N-methyl-2-(trifluoromethyl)aniline hydrochloride, the following sections provide a detailed prediction and interpretation of its key spectroscopic features. These predictions are based on the analysis of the free base, N-methyl-2-(trifluoromethyl)aniline, and the known effects of protonation on aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure. The formation of the hydrochloride salt will induce significant changes in the chemical shifts, particularly for protons and carbons near the protonated nitrogen atom.

Predicted ¹H NMR Spectral Data:

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| Aromatic-H | 7.5 - 8.0 | m | 4H | Ar-H | The electron-withdrawing trifluoromethyl group and the positively charged ammonium group will deshield the aromatic protons, shifting them downfield compared to the free base. |

| N-H₂⁺ | 10 - 12 | br s | 2H | -NH₂⁺-CH₃ | Protonation of the nitrogen creates an ammonium salt. The acidic protons will appear as a broad singlet at a significantly downfield chemical shift. The exact position is concentration and solvent dependent. |

| Methyl-H | ~3.0 - 3.3 | s | 3H | -CH₃ | The positive charge on the adjacent nitrogen will cause a downfield shift of the methyl protons compared to the free base. |

Predicted ¹³C NMR Spectral Data:

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| Aromatic-C | 120 - 145 | Ar-C | The aromatic carbon signals will be influenced by the inductive effects of the trifluoromethyl and ammonium groups. The carbon attached to the nitrogen will be deshielded. |

| CF₃ | ~125 (quartet) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is characteristic for this group. |

| Methyl-C | ~35 - 40 | -CH₃ | The carbon of the methyl group will be deshielded due to the adjacent positively charged nitrogen. |

Predicted ¹⁹F NMR Spectral Data:

The ¹⁹F NMR spectrum is expected to show a single signal for the trifluoromethyl group.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| CF₃ | ~ -60 to -65 | -CF₃ | The chemical shift of the CF₃ group is sensitive to the electronic environment of the aromatic ring. Protonation of the amino group is expected to cause a slight downfield shift compared to the free base due to the increased electron-withdrawing nature of the ammonium group.[1][2][3] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups. The most significant change upon formation of the hydrochloride salt will be observed in the N-H stretching region.

Comparative IR Data:

| Functional Group | N-methyl-2-(trifluoromethyl)aniline (Free Base) | N-methyl-2-(trifluoromethyl)aniline hydrochloride (Predicted) |

| N-H Stretch | Single, sharp peak around 3400 cm⁻¹[4][5] | Broad, strong absorption band from 2400-3200 cm⁻¹ |

| C-N Stretch | ~1300-1350 cm⁻¹ | Shifted to a slightly lower wavenumber |

| C-F Stretch | Strong, multiple bands around 1100-1300 cm⁻¹ | Largely unaffected |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Largely unaffected |

| Aromatic C=C Bending | ~1450-1600 cm⁻¹ | Largely unaffected |

Interpretation:

The most telling feature in the IR spectrum of the hydrochloride salt is the disappearance of the sharp N-H stretch of the secondary amine and the appearance of a very broad and strong "ammonium band" in the 2400-3200 cm⁻¹ region. This broadness is due to the stretching vibration of the N⁺-H bond and extensive hydrogen bonding in the solid state.

Mass Spectrometry (MS)

For the analysis of the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate. Electron Ionization (EI) would likely lead to the loss of HCl and fragmentation of the free base.

Predicted Mass Spectrum (ESI+):

Under positive ion ESI, the spectrum is expected to show the molecular ion of the free base, [M+H]⁺.

| m/z | Predicted Ion |

| 176.068 | [C₈H₉F₃N]⁺ |

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule will likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the aniline structure.

-

Loss of a methyl radical (-CH₃): Resulting in an ion at m/z 161.

-

Loss of the trifluoromethyl radical (-CF₃): Resulting in an ion at m/z 107.

-

Cleavage of the aromatic ring.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.

NMR Sample Preparation

Objective: To prepare a homogeneous solution of the analyte suitable for high-resolution NMR analysis.

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the hydrochloride salt is soluble. Common choices include Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.

-

Sample Weighing: Accurately weigh 5-10 mg of N-methyl-2-(trifluoromethyl)aniline hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.[6][7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an appropriate internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

FTIR Sample Preparation (KBr Pellet Method)

Objective: To prepare a solid dispersion of the analyte in a potassium bromide matrix for transmission IR analysis.

Methodology:

-

Grinding: In a clean and dry agate mortar, thoroughly grind approximately 1-2 mg of N-methyl-2-(trifluoromethyl)aniline hydrochloride to a fine powder.[8][9]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently grind the two components together to ensure a homogeneous mixture.[10][11]

-

Pellet Pressing: Transfer the mixture to a KBr pellet die. Assemble the die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry Sample Preparation (ESI)

Objective: To prepare a dilute solution of the analyte for introduction into the mass spectrometer.

Methodology:

-

Solvent Selection: Choose a solvent system that is compatible with ESI-MS and in which the analyte is soluble. A mixture of methanol or acetonitrile with water is commonly used. A small amount of formic acid or acetic acid can be added to promote ionization in positive mode.

-

Solution Preparation: Prepare a stock solution of N-methyl-2-(trifluoromethyl)aniline hydrochloride at a concentration of approximately 1 mg/mL.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.

-

Infusion: Introduce the diluted sample into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

Visualization of Key Concepts

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of N-methyl-2-(trifluoromethyl)aniline hydrochloride.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for N-methyl-2-(trifluoromethyl)aniline hydrochloride. By leveraging data from analogous compounds and fundamental spectroscopic principles, this guide serves as a valuable resource for the identification and characterization of this important chemical entity. The inclusion of detailed experimental protocols ensures that researchers can acquire high-quality data for their specific applications. As with any predictive analysis, experimental verification is strongly recommended to confirm these findings.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Stable Trifluoromethylating Reagent". (n.d.). Retrieved from [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Preparation of Ultrapure KBr Pellet: New Method for FTIR Quantitative Analysis. (2021). International Journal of Scientific & Advanced Research. Retrieved from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

3-TRIFLUOROMETHYL-BIS-(TRIMETHYLSILYL)-ANILINE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. (n.d.). IJSAR. Retrieved from [Link]

-

How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

N-Methyl-2-(trifluoromethyl)aniline - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

2-(Trifluoromethyl)aniline. (n.d.). PubChem. Retrieved from [Link]

-

How to detect a HCl salt in organic compunds. (2023, June 12). Reddit. Retrieved from [Link]

- Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. (2022). Journal of the American Society for Mass Spectrometry, 33(1), 207-210.

- High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. (2001). The Journal of Physical Chemistry A, 105(39), 8976-8984.

-

N-Methyl-2-(trifluoromethyl)aniline. (n.d.). SpectraBase. Retrieved from [Link]

-

Supporting Information - MPG.PuRe. (n.d.). Retrieved from [Link]

- Multi-spectroscopic characterization of organic salt components in medicinal plant. (2024). Food Chemistry, 450, 139195.

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Retrieved from [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved from [Link]

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020).

-

Aniline, N-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

-

CID 158625512. (n.d.). PubChem. Retrieved from [Link]

- Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega, 7(31), 27367-27375.

-

Can the salt form of my organic compound be determined using NMR? (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved from [Link]

-

N-Methyl-2-(trifluoromethyl)aniline. (n.d.). Chemsrc. Retrieved from [Link]

Sources

- 1. azom.com [azom.com]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. kindle-tech.com [kindle-tech.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. shimadzu.com [shimadzu.com]

Solubility of 2-(Methylamino)benzotrifluoride hydrochloride in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Methylamino)benzotrifluoride Hydrochloride in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-(Methylamino)benzotrifluoride hydrochloride (CAS 845866-58-2), a compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to facilitate its effective use in the laboratory.

Introduction and Physicochemical Profile

2-(Methylamino)benzotrifluoride hydrochloride is an amine salt, a derivative of 2-(methylamino)benzotrifluoride. The presence of the hydrochloride moiety significantly influences its physical and chemical properties, most notably its solubility. Understanding these properties is critical for predicting its behavior in various solvent systems.

Key Physicochemical Properties:

| Property | Value | Source |

| Chemical Name | 2-(Methylamino)benzotrifluoride hydrochloride | N/A |

| CAS Number | 845866-58-2 | [1] |

| Molecular Formula | C8H9ClF3N | [1] |

| Molecular Weight | 211.61 g/mol | [1] |

| Melting Point | 140-142°C | [1] |

| Appearance | Crystalline solid (typical for salts) | Inferred |

| Free Base Boiling Point | 67-69°C @ 20 mmHg | [2] |

| Free Base Density | 1.23 g/mL | [2] |

The hydrochloride salt form is expected to have a higher melting point and different solubility characteristics compared to its free base due to the ionic nature imparted by the salt.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. As an amine hydrochloride, 2-(Methylamino)benzotrifluoride hydrochloride is an ionic compound, making it highly polar. This high polarity is the primary determinant of its solubility in organic solvents.

Generally, amine hydrochloride salts exhibit poor solubility in non-polar organic solvents due to their strong crystal lattice energy.[3][4] Solvents with higher polarity and the ability to form hydrogen bonds are more likely to dissolve such salts.

Expected Solubility Trends:

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents are polar and can engage in hydrogen bonding. They are expected to be the most effective organic solvents for dissolving 2-(Methylamino)benzotrifluoride hydrochloride. The solubility of other amine hydrochlorides is known to be higher in alcohols compared to less polar solvents.[5]

-

Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have high dielectric constants and are capable of solvating ions, suggesting they may be effective. Amine salts often show good solubility in DMSO.[3]

-

Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents have intermediate polarity and are less likely to effectively solvate the ionic salt. Partial solubility might be observed.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity needed to overcome the crystal lattice energy of the salt. Therefore, 2-(Methylamino)benzotrifluoride hydrochloride is expected to be practically insoluble in these solvents.

The following diagram illustrates the logical flow for predicting solubility based on solvent properties.

Sources

- 1. 2-(METHYLAMINO)BENZOTRIFLUORIDE HYDROCHLORIDE CAS#: 845866-58-2 [m.chemicalbook.com]

- 2. CAS 14925-10-1 | 3831-3-X1 | MDL MFCD00052196 | 2-(Methylamino)benzotrifluoride | SynQuest Laboratories [synquestlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 2-(methylamino)benzotrifluoride

An In-depth Technical Guide to 2-(Methylamino)benzotrifluoride

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(methylamino)benzotrifluoride (also known as N-methyl-2-(trifluoromethyl)aniline), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science. It delves into the compound's molecular structure, physicochemical characteristics, spectroscopic signature, synthetic pathways, chemical reactivity, and safety protocols. The insights provided herein are grounded in established chemical principles and supported by authoritative references to facilitate further research and application.

Introduction

2-(Methylamino)benzotrifluoride, with CAS Number 14925-10-1, is a substituted aniline derivative that has garnered significant interest in synthetic organic chemistry. The presence of both a secondary amine (-NHCH₃) and a trifluoromethyl (-CF₃) group on the benzene ring imparts unique electronic properties that make it a versatile building block. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design. Consequently, trifluoromethylated anilines are pivotal intermediates in the synthesis of a range of bioactive compounds, including anti-inflammatory agents and herbicides.[1][2] This guide aims to consolidate the available technical data and provide expert insights into the handling and application of this important chemical compound.

Physicochemical Properties

2-(Methylamino)benzotrifluoride is a colorless to light yellow liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-2-(trifluoromethyl)aniline | ChemScene |

| CAS Number | 14925-10-1 | [3] |

| Molecular Formula | C₈H₈F₃N | [4] |

| Molecular Weight | 175.15 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 177 °C (lit.) | [3] |

| Density | 1.229 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n²⁰/D) | 1.4880 (lit.) | [3] |

| Flash Point | 37.2 °C (99 °F) | [3] |

| pKa (Predicted) | 2.55 ± 0.10 | [3] |

| Storage Temperature | 2-8°C, protect from light | [3][4] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for 2-(methylamino)benzotrifluoride are not widely published. However, based on its molecular structure and established spectroscopic principles, a reliable prediction of its spectral characteristics can be made.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see signals corresponding to the aromatic protons, the N-H proton, and the N-methyl protons.

-

Aromatic Region (approx. 6.6-7.5 ppm): The four protons on the benzene ring will appear in this region. Due to the substitution pattern, they will form a complex multiplet. The proton ortho to the -CF₃ group and meta to the -NHCH₃ group is expected to be the most downfield.

-

N-H Proton (variable, approx. 3.5-4.5 ppm): This proton will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. Addition of D₂O would cause this signal to disappear.[5]

-

N-Methyl Protons (approx. 2.9 ppm): The three protons of the methyl group will appear as a singlet, or a doublet if coupling to the N-H proton is observed, typically around 2.9 ppm.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons (approx. 110-150 ppm): Six signals will be present in the aromatic region. The carbon attached to the nitrogen atom (C-N) will be significantly upfield, while the carbon attached to the trifluoromethyl group (C-CF₃) will be a quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon (approx. 120-130 ppm): The -CF₃ carbon will appear as a quartet with a large coupling constant (¹JCF).

-

N-Methyl Carbon (approx. 30 ppm): The methyl carbon will appear as a single peak in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[6]

-

N-H Stretch (approx. 3400 cm⁻¹): A sharp to moderately broad absorption band characteristic of a secondary amine N-H bond.

-

C-H Stretches (approx. 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹): Aromatic and aliphatic C-H stretching vibrations, respectively.

-

C=C Aromatic Stretch (approx. 1600 cm⁻¹): Absorption bands typical for the benzene ring.

-

C-F Stretches (approx. 1100-1300 cm⁻¹): Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 175. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) or a hydrogen atom ([M-1]⁺).

Synthesis and Manufacturing

While several patents describe the synthesis of related aminobenzotrifluorides, a common and industrially viable route to 2-(methylamino)benzotrifluoride is the N-methylation of its primary amine precursor, 2-aminobenzotrifluoride.[1][7]

Proposed Synthetic Workflow: N-Methylation of 2-Aminobenzotrifluoride

This process involves the reaction of 2-aminobenzotrifluoride with a suitable methylating agent in the presence of a base.

Caption: Proposed synthetic workflow for 2-(methylamino)benzotrifluoride.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-aminobenzotrifluoride (1.0 eq) in acetone (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (1.5 eq).

-

Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 30°C.

-

Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure 2-(methylamino)benzotrifluoride.

Chemical Reactivity

The reactivity of the aromatic ring in 2-(methylamino)benzotrifluoride is dictated by the interplay of the two substituents.

-

-NHCH₃ Group: The methylamino group is an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring through resonance.

-

-CF₃ Group: The trifluoromethyl group is a deactivating, meta-director due to its strong electron-withdrawing inductive effect.

In electrophilic aromatic substitution reactions, the powerful activating effect of the amino group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 4 and 6). Position 6 is sterically hindered by the adjacent trifluoromethyl group, making position 4 the most likely site of substitution.

Caption: Directing effects in electrophilic aromatic substitution.

Applications in Medicinal Chemistry and Drug Discovery

Trifluoromethylanilines are critical building blocks for a variety of pharmaceuticals. For instance, the related compound 3-amino-2-methylbenzotrifluoride is an essential intermediate in the synthesis of potent anti-inflammatory and analgesic agents.[7][8] The structural motif present in 2-(methylamino)benzotrifluoride is valuable for creating libraries of compounds for high-throughput screening in drug discovery programs. The trifluoromethyl group can improve a drug candidate's metabolic stability and cell permeability, which are crucial pharmacokinetic properties.

Safety and Handling

2-(Methylamino)benzotrifluoride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Keep away from heat, sparks, and open flames. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a cool, dry, well-ventilated place, protected from light. Keep the container tightly closed.[3][4]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- Schering Corp. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride.

- Monsanto Company. (1985). Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.

- Schering Corp. (1980). Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.

- Hoechst Aktiengesellschaft. (1985). Process for producing meta-aminobenzotrifluoride.

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

- Metzger, H. (2009). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. [Link]

- Jinan Wutong Biotechnology Co., Ltd. (2018). Synthesis method of 2-methyl-3-trifluoromethylaniline.

- Ishida, H. et al. (1985). Process of preparing 2-methyl-3-aminobenzotrifluoride.

-

Reddit. (2012). N-methyl aniline reaction. [Link]

- Newron Pharmaceuticals S.p.A. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Monsanto Company. (1985). Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.

Sources

- 1. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]

- 2. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]

- 3. 2-(METHYLAMINO)BENZOTRIFLUORIDE | 14925-10-1 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide - Google Patents [patents.google.com]

- 8. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

Safety and handling precautions for 2-(Methylamino)benzotrifluoride hydrochloride

An In-depth Technical Guide to the Safe Handling of 2-(Methylamino)benzotrifluoride Hydrochloride

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and development, the innovative potential of novel chemical entities is often matched by their inherent hazards. 2-(Methylamino)benzotrifluoride hydrochloride is one such compound—a valuable building block whose trifluoromethyl and aminophenyl moieties make it a desirable intermediate in the synthesis of complex therapeutic agents.[1][2] However, its structural attributes also necessitate a rigorous and informed approach to safety. This guide is designed for the trained researcher, scientist, and drug development professional. It moves beyond mere procedural lists to instill a deep, causality-driven understanding of the hazards associated with this compound and the rationale behind the recommended safety protocols. Our objective is to foster a culture of intrinsic safety, where every action in the laboratory is underpinned by a comprehensive risk assessment and a thorough knowledge of the materials being handled.

Section 1: Compound Identification and Physicochemical Profile

A foundational element of safe handling is a complete understanding of the compound's identity and physical characteristics. 2-(Methylamino)benzotrifluoride hydrochloride is the salt form of the parent compound, 2-(Methylamino)benzotrifluoride. While detailed, verified data for the hydrochloride salt is sparse, we can extrapolate key toxicological insights from the free base and related structures, a common practice in initial safety assessments. It is critical to recognize that the hydrochloride salt is a solid, which differentiates its physical hazards from the liquid free base.

| Property | Value (for 2-(Methylamino)benzotrifluoride free base) | Reference / Note |

| Molecular Formula | C₈H₈F₃N • HCl | N/A |

| Molecular Weight | 211.61 g/mol | |

| CAS Number | 845866-58-2; 172314-35-1 | |

| Appearance | Solid (Expected for Hydrochloride Salt) | General chemical principles |

| Boiling Point | 177 °C (lit.) | [3] |

| Density | 1.229 g/mL at 25 °C (lit.) | [3] |

| Flash Point | 99 °F / 37.2 °C | [3] |

| pKa | 2.55 ± 0.10 (Predicted) | N/A |

| Storage Temperature | 2-8°C, Protect from light | [3] |

Section 2: Comprehensive Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. The hazard profile is synthesized from data on the free base and related trifluoromethylated anilines. The hydrochloride salt will also present a corrosivity hazard due to its acidic nature.

Summary of GHS Classifications (Inferred)

| Hazard Class | GHS Category | Hazard Statement | Source (Free Base) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [3] |

| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction | N/A |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | [3] |

| STOT, Repeated Exposure | Category 2 | H373: May cause damage to organs (Bone marrow, spleen, Liver) through prolonged or repeated exposure if swallowed | N/A |

| Corrosivity | N/A | Expected to be corrosive to skin, eyes, and metals | General principles for amine hydrochlorides |

| Aquatic Hazard, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | N/A |

Mechanistic Insight into Hazards

-

Corrosivity and Irritation : As an amine hydrochloride, this compound can release hydrochloric acid upon contact with moisture, leading to chemical burns on skin and severe eye damage.[4][5] The trifluoromethyl group can enhance the acidity of the anilinium ion, potentially increasing its irritating properties.

-

Systemic Toxicity : Anilines and their derivatives are known to be absorbed through the skin and can cause systemic effects. While specific data for this compound is lacking, related anilines are known to affect the liver, spleen, and bone marrow with repeated exposure.

-

Respiratory Effects : As a fine powder, the hydrochloride salt can be easily inhaled, causing irritation to the respiratory tract.[3]

-

Sensitization : The potential for skin sensitization means that repeated exposure, even at low levels, could lead to an allergic skin reaction.

Risk Assessment Workflow

The process of working with any hazardous chemical must begin with a thorough, documented risk assessment. This involves not just identifying the hazards of the chemical itself, but also considering the specifics of the planned experiment (scale, temperature, pressure) and the environment in which it will be conducted.

Caption: Workflow for conducting a risk assessment before handling hazardous chemicals.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. Relying solely on PPE is an unacceptable safety practice.

Engineering Controls

-

Primary Containment : All weighing and manipulation of the solid compound, as well as any reactions, should be conducted within a certified chemical fume hood to prevent inhalation of dust and vapors. For particularly sensitive or large-scale operations, a glove box may be warranted.

-

Ventilation : The laboratory must have adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas.

-

Safety Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE must be based on the identified risks. Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.

-

Eye and Face Protection : Chemical splash goggles are required as a minimum. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]

-

Hand Protection : Given the risk of skin irritation and dermal absorption, chemically resistant gloves are essential. Nitrile gloves may provide adequate protection for incidental contact, but for extended handling or in case of a spill, heavier-duty gloves such as butyl or neoprene rubber should be used. Always consult a glove compatibility chart.

-

Body Protection : A flame-resistant lab coat should be worn and kept fully fastened. For larger scale work, a chemically resistant apron may be necessary.

-

Respiratory Protection : If there is a potential for aerosol generation that cannot be controlled by engineering means (e.g., during a spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. Respirator use must be in accordance with a comprehensive institutional respiratory protection program, including fit-testing and training.

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to established protocols is critical for mitigating risks during the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol

-

Preparation : Before starting, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition. Clear the work area of any unnecessary equipment or chemicals.

-

Weighing : Conduct all weighing operations on a disposable weigh boat or paper inside a chemical fume hood or other ventilated enclosure to contain any dust.

-

Transfers : When transferring the solid, use spark-resistant spatulas and tools. Avoid creating dust. For solutions, use a syringe or cannula for liquid transfers.

-

Reaction Setup : Perform all reactions in a clean, dry reaction vessel within the fume hood. Ensure the apparatus is securely clamped.

-

Post-Reaction : Quench any reactive materials carefully according to the specific reaction protocol.

-

Decontamination : After handling, thoroughly wipe down the work surface in the fume hood. Decontaminate all equipment that came into contact with the chemical.

-

Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6] Do not eat, drink, or apply cosmetics in the laboratory.[6]

Storage Requirements

-

Location : Store in a cool, dry, well-ventilated area away from incompatible materials.[3]

-

Container : Keep the container tightly closed to prevent absorption of moisture and potential degradation.

-

Incompatibilities : Segregate from strong oxidizing agents, strong bases, and reactive metals. Amine hydrochlorides can be corrosive to many metals.

Waste Disposal

All waste containing 2-(Methylamino)benzotrifluoride hydrochloride must be treated as hazardous waste.

-

Collection : Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

-

Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal : Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7] Incineration at a licensed facility is often the recommended method for halogenated organic compounds.[2]

Section 5: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident. All personnel must be familiar with these procedures.

Emergency Response Workflow

Caption: Generalized workflow for responding to a chemical incident in the laboratory.

Specific Exposure Scenarios

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.

-

Skin Contact : Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7] If irritation or burns develop, seek medical attention.

-

Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Spill Response

-

Small Spills (Manageable by trained personnel) :

-

Evacuate non-essential personnel.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep the material into a designated hazardous waste container.

-

Clean the spill area with a suitable decontaminating solution, followed by soap and water.

-

-

Large Spills :

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team or the local fire department.

-

Do not attempt to clean up the spill yourself.

-

References

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- Schering Corp. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride. Google Patents.

-

Ogawa, Y., & Curran, D. P. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved from [Link]

-

The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

-

Shafi, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

-

KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

-

Kim, S., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

-

Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Pharmacology/Toxicology NDA Review and Evaluation for ZX008 (fenfluramine hydrochloride). Retrieved from [Link]

- Richter Gedeon Vegyeszeti Gyar Rt. (2004). Process for preparing rac-bicalutamide and its intermediates. Google Patents.

-

Vasilevsky, S. F., & Tolstikova, T. G. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

-

National Toxicology Program. (1987). Toxicology and Carcinogenesis Studies of Phenylephrine Hydrochloride. Retrieved from [Link]

-

ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

-

Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (1991). Review of the U.S. Army Environmental Hygeine Agency Toxicology Division. Retrieved from [Link]

-

Gelest. (2023). Safety Data Sheet: 2-(Methylamino)benzotrifluoride. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1999). Review of general toxicology studies. Retrieved from [Link]

Sources

- 1. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 6. actenviro.com [actenviro.com]

- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

Theoretical studies on the electronic properties of trifluoromethylanilines

An In-Depth Technical Guide to the Theoretical Study of Trifluoromethylaniline Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylanilines are cornerstone structural motifs in modern medicinal chemistry and materials science, largely due to the profound influence of the trifluoromethyl (-CF3) group on molecular electronic properties. This guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate these properties. As a senior application scientist, the focus is not merely on the methods themselves, but on the causal relationships between computational choices and the accurate prediction of molecular behavior. We will delve into the quantum chemical underpinnings, analyze the electronic perturbations caused by the -CF3 substituent, compare isomeric effects, and present a self-validating computational workflow for researchers. This document is designed to bridge theoretical insights with practical applications, empowering professionals to rationally design molecules with tailored electronic characteristics for enhanced efficacy and function.

The Strategic Importance of the Trifluoromethyl Group in Anilines

The introduction of fluorine-containing groups into organic molecules is a highly successful strategy in drug discovery.[1][2] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its ability to modulate key molecular properties.[3] The trifluoromethyl (-CF3) group, in particular, is a powerful tool for medicinal chemists. When appended to an aniline scaffold—a common structure in bioactive compounds—it imparts a unique set of characteristics:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like Cytochrome P450. This can significantly prolong a drug's half-life.[3]

-

Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.

-

Receptor Binding: The unique steric and electronic profile of the -CF3 group can lead to stronger and more selective interactions with protein targets.[4]

-

Acidity/Basicity (pKa) Modulation: The primary focus of this guide is the electronic effect. The -CF3 group is a potent electron-withdrawing group that drastically lowers the pKa of the aniline's amino group, influencing its ionization state at physiological pH and thereby affecting solubility and receptor interactions.[3][5]

Understanding these effects at a granular, electronic level is paramount for rational drug design. Theoretical studies provide a predictive framework that is faster and more cost-effective than empirical synthesis and testing, allowing for the pre-screening and optimization of candidates.

Theoretical Frameworks: The Computational Chemist's Toolkit

To accurately model the electronic properties of trifluoromethylanilines, a range of quantum chemical methods are employed. The choice of method represents a critical balance between computational expense and predictive accuracy.

Density Functional Theory (DFT): The Versatile Workhorse

DFT has become the predominant method for studying molecular systems of this size. It calculates the electronic structure based on the electron density, which is computationally more tractable than solving the many-electron wavefunction directly.

-

Causality of Method Selection: The choice of a functional and basis set is not arbitrary. For trifluoromethylanilines, a hybrid functional like B3LYP is often a starting point because it incorporates a portion of exact Hartree-Fock exchange, providing a better description of electronic effects than simpler functionals.[6] The basis set, such as 6-311++G(d,p) , is chosen to be sufficiently flexible. The "++" indicates the inclusion of diffuse functions, which are essential for accurately describing the lone pair electrons on the nitrogen atom and the highly electronegative fluorine atoms. The "(d,p)" denotes polarization functions, which allow for non-spherical electron distributions, critical for describing bonding in a complex 3D environment.[6]

Ab Initio Methods: For Higher Accuracy and Benchmarking

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation with no empirical parameters. While computationally demanding, they provide a valuable benchmark for DFT results. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can be used for smaller systems or to validate the accuracy of a chosen DFT functional for a specific property.[7]

Time-Dependent DFT (TD-DFT): Probing Electronic Excitations

To understand how these molecules interact with light, such as in phototoxicity studies or for developing optical materials, TD-DFT is the method of choice. It allows for the calculation of excited electronic states, which directly correlates to the prediction of UV-Visible absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths.[6][8]

Deconstructing the Electronic Influence of the -CF3 Group

The trifluoromethyl group alters the electronic landscape of the aniline ring through a powerful combination of effects.

-

Strong Inductive Effect (-I): The extreme electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the benzene ring through the sigma bond network. This is the dominant electronic effect of the -CF3 group and is responsible for its classification as a potent electron-withdrawing group.[9]

-

Weak Hyperconjugation (Resonance): While the inductive effect is paramount, a minor resonance effect, often described as negative hyperconjugation, can also be considered. This involves the overlap of the C-F σ* anti-bonding orbitals with the ring's π-system, further withdrawing electron density.

These combined effects significantly deactivate the aromatic ring towards electrophilic substitution and lower the energy of the frontier molecular orbitals.

Caption: Dominant electronic effects in a trifluoromethylaniline molecule.

A Comparative Analysis of Isomers: ortho-, meta-, and para-Trifluoromethylaniline

The position of the -CF3 group is not trivial; it dictates the precise nature of its electronic influence, leading to distinct properties for the ortho, meta, and para isomers. Computational studies are exceptionally well-suited to elucidating these differences.[6]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.

The electron-withdrawing -CF3 group stabilizes (lowers the energy of) both the HOMO and LUMO compared to unsubstituted aniline. This stabilization increases the energy required to excite an electron, generally leading to greater molecular stability.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.21 | -0.15 | 5.06 |

| 2-(Trifluoromethyl)aniline | -5.78 | -0.69 | 5.09 |

| 3-(Trifluoromethyl)aniline | -5.85 | -0.71 | 5.14 |

| 4-(Trifluoromethyl)aniline | -5.81 | -0.75 | 5.06 |

| Note: Values are illustrative and depend on the specific level of theory (e.g., B3LYP/6-311++G). Actual calculated values can be found in studies such as those by Sundaraganesan et al.[10] |

Basicity and pKa

The basicity of the aniline nitrogen is directly related to the availability of its lone pair of electrons to accept a proton. The -CF3 group's strong inductive withdrawal pulls electron density away from the nitrogen, making the lone pair less available and drastically reducing basicity (lowering the pKa). This effect is quantified by Hammett constants, which measure the electron-donating or -withdrawing properties of substituents. The -CF3 group has a large positive Hammett constant (σp = 0.54), indicating strong electron withdrawal.[11]

| Substituent Position | Typical Experimental pKa | Hammett Constant (σ) |

| H (Aniline) | 4.6 | 0.00 |

| meta-CF3 | 3.5 | σm = 0.43 |

| para-CF3 | 3.1 | σp = 0.54 |

| Sources: Hammett constant data from various sources including Hansch et al.[12] |

Molecular Electrostatic Potential (MEP)

An MEP surface is a 3D visualization of the electrostatic potential mapped onto the electron density surface. It provides an intuitive guide to a molecule's reactive sites.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), attractive to electrophiles. In trifluoromethylaniline, these are found on the highly electronegative fluorine atoms.

-

Blue Regions: Indicate positive potential (electron-poor), attractive to nucleophiles. These are typically found around the acidic protons of the amino group.

-

Green Regions: Indicate neutral potential.

The MEP map visually confirms the electronic effects: the strong negative potential around the fluorine atoms highlights the inductive withdrawal, while the reduced negative potential on the nitrogen (compared to aniline) visually represents its decreased basicity.

A Self-Validating Computational Workflow

To ensure the trustworthiness and reproducibility of theoretical results, a rigorous, self-validating workflow must be employed. Each step logically builds upon the last, with internal checks to validate the results.

Experimental Protocol: Computational Analysis of a Trifluoromethylaniline Derivative

-

Structure Input: Build the initial 3D structure of the desired trifluoromethylaniline isomer using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Perform a geometry optimization calculation using a chosen level of theory (e.g., DFT with B3LYP/6-311++G(d,p)). This algorithm iteratively adjusts bond lengths, angles, and dihedrals to minimize the total energy of the system.

-

Causality: An unoptimized structure will yield meaningless electronic property data. This step is the foundation of the entire calculation.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometry is a true energy minimum and to obtain theoretical vibrational spectra.

-

Method: Perform a frequency calculation at the same level of theory used for optimization.

-

Trustworthiness Check: A true minimum on the potential energy surface will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization must be revisited. This step is the core of the self-validation process.

-

-

Property Calculations:

-

Objective: To compute the desired electronic properties from the validated minimum-energy structure.

-

Method: Using the optimized geometry, perform single-point energy calculations to obtain:

-

Molecular Orbitals: Analyze HOMO, LUMO energies and their spatial distribution.[13]

-

Spectroscopic Properties: Calculate NMR chemical shifts (using the GIAO method), IR/Raman frequencies, and UV-Vis transitions (using TD-DFT).[6][14]

-

Population Analysis: Determine atomic charges (e.g., Natural Bond Orbital - NBO analysis) to quantify electron distribution.[8]

-

Electrostatic Potential: Generate data for the MEP surface.

-

-

-

Data Analysis and Visualization:

-

Objective: To interpret the raw computational output.

-

Method: Tabulate quantitative data (energies, bond lengths). Visualize orbitals and MEP surfaces. Compare calculated spectroscopic data with experimental results where available for further validation.[15]

-

Caption: A self-validating computational workflow for electronic property analysis.

Conclusion

Theoretical studies provide an indispensable lens through which to view the complex electronic properties of trifluoromethylanilines. By leveraging robust computational methods like Density Functional Theory within a rigorous, self-validating workflow, researchers can gain profound insights into how the potent electron-withdrawing nature of the -CF3 group modulates molecular structure, reactivity, basicity, and spectroscopic signatures. This predictive power is not merely an academic exercise; it is a critical component of modern molecular design, enabling scientists in pharmaceutical and materials fields to make informed, data-driven decisions, accelerating the development of novel compounds with precisely engineered electronic properties for superior performance.

References

-

Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2025). ResearchGate. [Link]

- Preparation of trifluoromethylanilines. (2001).

-